molecular formula C15H34NO3P B5108107 N-dihexoxyphosphorylpropan-2-amine

N-dihexoxyphosphorylpropan-2-amine

Cat. No.: B5108107
M. Wt: 307.41 g/mol
InChI Key: PCSPCBJPANTHJB-UHFFFAOYSA-N
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Description

N-Dihexoxyphosphorylpropan-2-amine (hypothetical IUPAC name based on nomenclature conventions) is a phosphorus-containing amine derivative characterized by a propan-2-amine backbone substituted with a dihexoxyphosphoryl group. For instance, N-[[di(propan-2-yl)amino]-[(2-methylpropan-2-yl)oxy]phosphanyl]-N-propan-2-ylpropan-2-amine (CAS: 137348-88-0, ) shares a similar phosphorus-amine framework, with a molecular formula of C₁₆H₃₇N₂OP and a molecular weight of 304.45 g/mol. Such compounds are typically synthesized via nucleophilic substitution or condensation reactions involving phosphorus halides and amines, as seen in and . Applications of these derivatives often center on their utility as intermediates in pharmaceuticals and agrochemicals due to their tunable reactivity and stability .

Properties

IUPAC Name

N-dihexoxyphosphorylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H34NO3P/c1-5-7-9-11-13-18-20(17,16-15(3)4)19-14-12-10-8-6-2/h15H,5-14H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSPCBJPANTHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOP(=O)(NC(C)C)OCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H34NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-dihexoxyphosphorylpropan-2-amine typically involves the reaction of dihexyl phosphite with propan-2-amine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group attacks the phosphorus atom, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-dihexoxyphosphorylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

    Substitution: The amine group can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halides like bromoethane or chloroform can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of phosphoryl oxides.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of substituted amines or phosphates.

Scientific Research Applications

N-dihexoxyphosphorylpropan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-dihexoxyphosphorylpropan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The phosphoryl group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The amine group can interact with receptors, modulating their function and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and biological properties of phosphorus-containing amines are highly dependent on substituents attached to the phosphorus atom and the amine backbone. Below is a detailed comparison with key analogs:

Substituent Effects on Phosphorus

Compound Name Molecular Formula Phosphorus Substituents Molecular Weight (g/mol) Key Properties
N-Dihexoxyphosphorylpropan-2-amine* C₁₅H₃₄NO₃P Two hexyloxy groups ~323.4 (hypothetical) High lipophilicity; potential slow hydrolysis
N-[[Di(isopropyl)amino]-tert-butoxyphosphanyl]-propan-2-amine () C₁₆H₃₇N₂OP Di(isopropyl)amino, tert-butoxy 304.45 Moderate solubility; used in drug synthesis
N-(2-Ethoxyethyl)propan-2-amine () C₇H₁₇NO Ethoxyethyl group 131.21 Enhanced reactivity due to ether linkage
2-(Dimethylamino)ethyl(propan-2-yl)amine () C₇H₁₈N₂ Dimethylamino, isopropyl 130.23 High basicity; industrial catalyst

*Hypothetical data for this compound inferred from analogs.

Key Observations:
  • Reactivity : Bulky hexyloxy groups may sterically hinder nucleophilic attacks on the phosphorus center, slowing hydrolysis compared to compounds with shorter alkoxy chains (e.g., ethoxyethyl in ) .
  • Synthetic Utility: Phosphorus derivatives with tert-butoxy or isopropylamino groups () are preferred in controlled drug synthesis due to their balanced stability and reactivity .

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